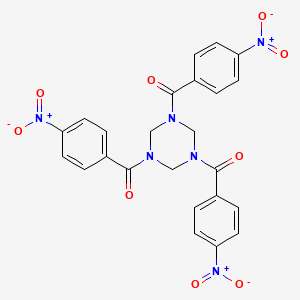
1,3,5-Tris(4-nitrobenzoyl)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(4-NITROBENZOYL)-1,3,5-TRIAZINAN-1-YLMETHANONE: is a complex organic compound characterized by its unique triazinan-1-yl core and multiple nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS(4-NITROBENZOYL)-1,3,5-TRIAZINAN-1-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the triazinan-1-yl core, followed by the introduction of nitrobenzoyl groups through acylation reactions. Common reagents used in these steps include acyl chlorides and nitrobenzene derivatives, with catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and binding sites due to its multiple functional groups.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3,5-BIS(4-NITROBENZOYL)-1,3,5-TRIAZINAN-1-YLMETHANONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrobenzoyl groups can participate in hydrogen bonding and electrostatic interactions, while the triazinan-1-yl core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3,5-BIS(4-NITROBENZOYL)-1,3,5-TRIAZINAN-1-YLMETHANONE
- 3,5-BIS(4-NITROBENZOYL)-1,3,5-TRIAZINAN-1-YLMETHANONE
Uniqueness: Compared to similar compounds, 3,5-BIS(4-NITROBENZOYL)-1,3,5-TRIAZINAN-1-YLMETHANONE is unique due to its multiple nitro groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H18N6O9 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
[3,5-bis(4-nitrobenzoyl)-1,3,5-triazinan-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C24H18N6O9/c31-22(16-1-7-19(8-2-16)28(34)35)25-13-26(23(32)17-3-9-20(10-4-17)29(36)37)15-27(14-25)24(33)18-5-11-21(12-6-18)30(38)39/h1-12H,13-15H2 |
InChI Key |
RSTXKUZNCPZGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


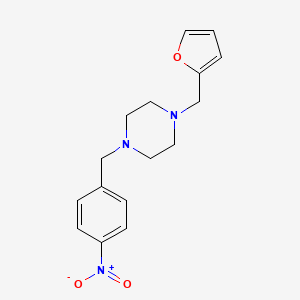
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)
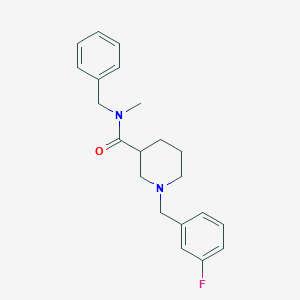
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate](/img/structure/B10887200.png)
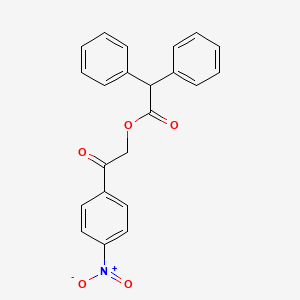
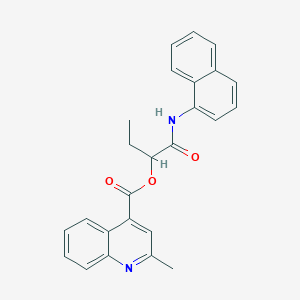
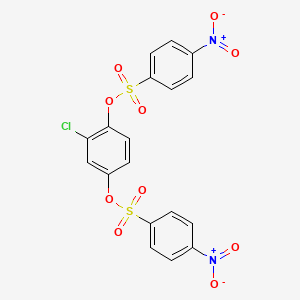
![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)
![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)
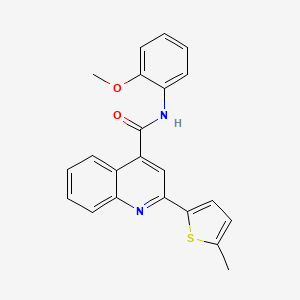
![2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10887257.png)
![4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10887259.png)
